molecular formula C9H9ClINO2 B1441597 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide CAS No. 1262282-26-7

4-Chloro-2-iodo-N-methoxy-N-methylbenzamide

Cat. No.: B1441597
CAS No.: 1262282-26-7
M. Wt: 325.53 g/mol
InChI Key: ASMUHCUJZSYSGU-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9ClINO2. It is a derivative of benzamide, featuring both chloro and iodo substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Typical reagents include palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Substitution Reactions: Products include derivatives with different substituents replacing the chloro or iodo groups.

    Coupling Reactions: Products include biaryl or vinyl-aryl compounds.

Scientific Research Applications

4-Chloro-2-iodo-N-methoxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access. The molecular targets and pathways involved would vary based on the enzyme or receptor being studied.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide is unique due to the presence of both chloro and iodo substituents, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-2-iodo-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMUHCUJZSYSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Cl)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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